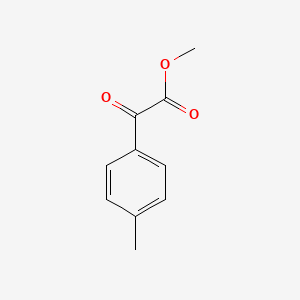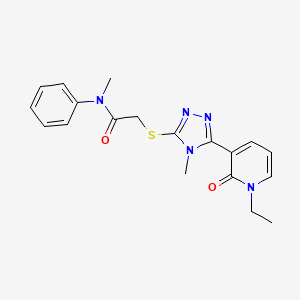![molecular formula C14H16ClN3O B2368315 2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide CAS No. 2411263-60-8](/img/structure/B2368315.png)
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide is an organic compound that features a chloro-substituted amide group attached to a phenyl ring, which is further substituted with a 1-methylpyrazol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 2-(1-methylpyrazol-4-yl)phenylmethylamine intermediate.
Chlorination: The intermediate is then reacted with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chloro group.
Amidation: The chlorinated intermediate is subsequently reacted with propanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a corresponding carboxylic acid.
科学的研究の応用
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the pyrazol ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]acetamide
- 2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]butanamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide may exhibit unique properties such as higher reactivity or specificity due to the presence of the propanamide group. This can make it more suitable for certain applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.
特性
IUPAC Name |
2-chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10(15)14(19)16-7-11-5-3-4-6-13(11)12-8-17-18(2)9-12/h3-6,8-10H,7H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFDUPCMWQVNBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1C2=CN(N=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2368232.png)
![6-{4-[2-(methylsulfanyl)pyridine-4-carbonyl]-1,4-diazepan-1-yl}-9H-purine](/img/structure/B2368233.png)
![ethyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2368235.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2368241.png)

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2368243.png)
![N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2368244.png)






